(3E)-N-tert-butyl-3-hydroxyimino-5,6,6-trimethylbicyclo[2.2.1]heptane-2-sulfonamide
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Overview
Description
(3E)-N-tert-butyl-3-hydroxyimino-5,6,6-trimethylbicyclo[221]heptane-2-sulfonamide is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-tert-butyl-3-hydroxyimino-5,6,6-trimethylbicyclo[2.2.1]heptane-2-sulfonamide typically involves multiple steps. One common method includes the Diels-Alder reaction, which forms the bicyclic core structure. Subsequent functionalization steps introduce the tert-butyl, hydroxyimino, and sulfonamide groups. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-tert-butyl-3-hydroxyimino-5,6,6-trimethylbicyclo[2.2.1]heptane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyimino group, potentially forming oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of sulfonamide derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3E)-N-tert-butyl-3-hydroxyimino-5,6,6-trimethylbicyclo[2.2.1]heptane-2-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.
Medicine
Medically, this compound has potential applications as a drug candidate. Its sulfonamide group is a common motif in pharmaceuticals, and its unique structure may offer advantages in terms of specificity and efficacy.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (3E)-N-tert-butyl-3-hydroxyimino-5,6,6-trimethylbicyclo[2.2.1]heptane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. This inhibition can disrupt various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Sulfadiazine: Another sulfonamide used in combination with other drugs to treat infections.
Sulfamethoxazole: Commonly used in combination with trimethoprim for its antibacterial effects.
Uniqueness
(3E)-N-tert-butyl-3-hydroxyimino-5,6,6-trimethylbicyclo[221]heptane-2-sulfonamide is unique due to its bicyclic structure and the presence of multiple functional groups
Properties
IUPAC Name |
(3E)-N-tert-butyl-3-hydroxyimino-5,6,6-trimethylbicyclo[2.2.1]heptane-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3S/c1-8-9-7-10(14(8,5)6)12(11(9)15-17)20(18,19)16-13(2,3)4/h8-10,12,16-17H,7H2,1-6H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTJPHZSHCNADL-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C1(C)C)C(C2=NO)S(=O)(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C\2CC(C1(C)C)C(/C2=N/O)S(=O)(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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